![molecular formula C15H32OSSi B14255065 Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- CAS No. 214287-10-2](/img/structure/B14255065.png)
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- is a specialized organosilicon compound It is characterized by the presence of a silane core bonded to various organic groups, including a 1-[(1,1-dimethylethyl)thio]ethenyl group and three isopropyl groups
Méthodes De Préparation
The synthesis of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- typically involves the reaction of appropriate organosilicon precursors with reagents that introduce the desired functional groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale reactions in specialized reactors, with careful monitoring of reaction parameters to optimize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- involves its interaction with molecular targets through its functional groups. These interactions can include bonding with other molecules, catalyzing reactions, or altering the properties of materials it is incorporated into. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Triethoxysilane: This compound has three ethoxy groups and is used in the production of silanes and silicones.
Phenylsilanes: These contain phenyl groups and are used in the synthesis of advanced materials.
The uniqueness of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- lies in its specific functional groups, which confer distinct reactivity and applications compared to other organosilicon compounds .
Propriétés
Numéro CAS |
214287-10-2 |
|---|---|
Formule moléculaire |
C15H32OSSi |
Poids moléculaire |
288.6 g/mol |
Nom IUPAC |
1-tert-butylsulfanylethenoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H32OSSi/c1-11(2)18(12(3)4,13(5)6)16-14(7)17-15(8,9)10/h11-13H,7H2,1-6,8-10H3 |
Clé InChI |
RBNCYEMPMPLTOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



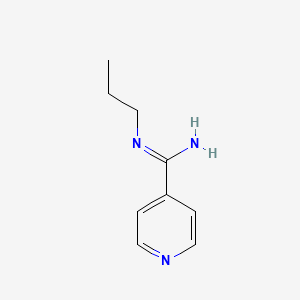
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
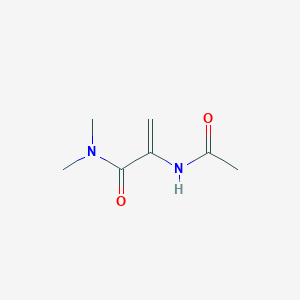
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
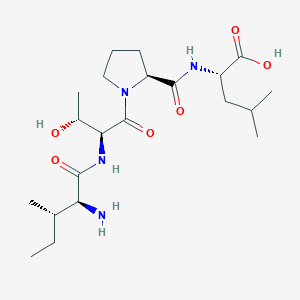
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
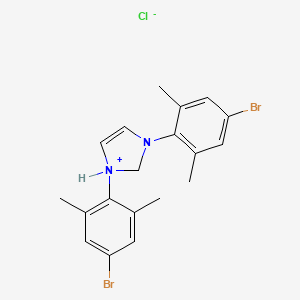
![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)

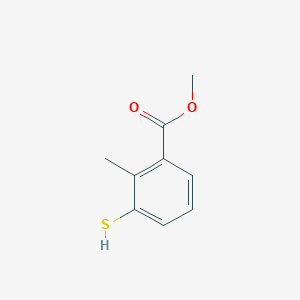

![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
